molecular formula C5H10ClN3 B1423484 N,1-dimethyl-1H-pyrazol-5-amine hydrochloride CAS No. 1334146-41-6

N,1-dimethyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B1423484
M. Wt: 147.6 g/mol
InChI Key: HHEJJXFNMWNMQQ-UHFFFAOYSA-N
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Description

“N,1-dimethyl-1H-pyrazol-5-amine hydrochloride” is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are a class of organic compounds that have been used extensively in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks used in the creation of a wide range of organic molecules .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds . For example, they have been used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including those structurally related to N,1-dimethyl-1H-pyrazol-5-amine hydrochloride, have been studied for their effectiveness as corrosion inhibitors. Research has shown that such compounds can significantly reduce the corrosion of metals in acidic environments, making them valuable in industrial applications where metal preservation is critical (Cissé et al., 2011).

Synthesis of Complex Compounds

The compound has been utilized in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. This involves a domino reaction that efficiently creates complex molecules, highlighting the versatility of pyrazole derivatives in facilitating complex organic reactions (Gunasekaran et al., 2014).

Metal Complex Formation

Pyrazole-based ligands derived from similar compounds have been reported to form stable complexes with various metals. These complexes have applications in catalysis, material science, and potentially as therapeutic agents due to their unique structural properties (Lopera et al., 2020).

Ligand Synthesis for Metal Coordination

Research has demonstrated the synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, which can be used in the creation of metal coordination complexes. These ligands and their complexes have potential applications in catalysis, molecular recognition, and the development of new materials (Potapov et al., 2007).

Biological Activity

While focusing on non-drug-related applications, it's worth noting that structurally similar compounds to N,1-dimethyl-1H-pyrazol-5-amine hydrochloride have been explored for their biological activities, including antimicrobial and anticorrosive properties. These studies open the door to the development of new pharmaceuticals and protective coatings (Chetouani et al., 2005).

Future Directions

5-Amino-pyrazoles, including “N,1-dimethyl-1H-pyrazol-5-amine hydrochloride”, represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

N,2-dimethylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-6-5-3-4-7-8(5)2;/h3-4,6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEJJXFNMWNMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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